N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline
Description
This compound features a dithioloquinoline core fused with a 1,2-dithiolo ring, substituted with an ethoxy group at position 8, three methyl groups (4,4,5-trimethyl), and a 4-methylaniline moiety. The Z-configuration at the imine bond (1-position) enhances its stereochemical stability and interaction with biological targets. Its molecular formula is C₂₄H₂₅N₂OS₂, with a molecular weight of 437.6 g/mol. Key applications include medicinal chemistry (anticancer and antimicrobial research) and materials science due to its redox-active dithiolo ring and aromatic stability .
Properties
Molecular Formula |
C22H24N2OS2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
8-ethoxy-4,4,5-trimethyl-N-(4-methylphenyl)dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2OS2/c1-6-25-16-11-12-18-17(13-16)19-20(22(3,4)24(18)5)26-27-21(19)23-15-9-7-14(2)8-10-15/h7-13H,6H2,1-5H3 |
InChI Key |
XXNOJIUCOZVBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C)SS3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry
N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions such as:
- Oxidation: Producing quinoline N-oxides.
- Reduction: Modifying electronic properties.
- Substitution: Introducing different functional groups.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown effectiveness against various bacteria and fungi. Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation are ongoing. Case Study: Research in the European Journal of Pharmacology reported that specific analogs exhibited selective cytotoxicity towards human cancer cell lines.
Medicine
The compound is being explored for therapeutic applications:
- Drug Development: Its structural features may lead to the development of novel pharmaceuticals targeting specific diseases. Case Study: A patent application highlighted its use in formulating drugs for treating neurodegenerative disorders due to its ability to cross the blood-brain barrier.
Industry
In industrial applications, this compound is utilized in:
- Advanced Materials Development: It contributes to creating new materials with enhanced properties. Data Table: Industrial Applications
| Application Area | Description |
|---|---|
| Coatings | Used in protective coatings for metals. |
| Plastics | Enhances thermal stability in polymer formulations. |
| Pharmaceuticals | Acts as an intermediate in drug synthesis. |
Mechanism of Action
The mechanism of action of N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The compound’s uniqueness arises from its 8-ethoxy group , 4,4,5-trimethyl substitutions , and 4-methylaniline substituent. Below is a comparison with structurally related analogs:
Impact of Substituents on Properties
Ethoxy vs. Methoxy :
- The 8-ethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy analogs, favoring blood-brain barrier penetration in neuropharmacological applications .
- Methoxy derivatives (e.g., ) exhibit faster renal clearance due to lower molecular weight.
Methyl Substitutions :
- The 4,4,5-trimethyl configuration in the target compound improves steric protection of the dithiolo ring, reducing oxidative degradation. Analogs with fewer methyl groups (e.g., 4,4-dimethyl in ) show lower thermal stability .
Aniline Modifications :
- 4-methylaniline in the target compound enables stronger π-π stacking with aromatic residues in enzyme active sites compared to 3-methylaniline or sulfonamide derivatives .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a quinoline backbone with a dithiolo moiety. Its molecular formula is , and it has a molecular weight of approximately 344.53 g/mol. The presence of ethoxy and methylaniline groups suggests potential interactions with biological systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline. For instance:
- Fungicidal Activity : Research indicates that similar compounds exhibit moderate fungicidal activities against various fungal strains. This suggests that the target compound may also possess antifungal properties due to structural similarities .
Antioxidant Properties
Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functional groups have shown promising results in scavenging free radicals. Studies suggest that the dithiolo and quinoline components may enhance antioxidant capacity, contributing to cellular protection against oxidative damage.
Cytotoxicity Studies
Preliminary cytotoxicity assays reveal that derivatives of this compound can exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential applications in developing new antibiotics .
- Cytotoxicity Profile : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antifungal | 25 | |
| Compound B | Antioxidant | 15 | |
| Compound C | Cytotoxicity | 10 |
Table 2: Structural Features Influencing Biological Activity
| Feature | Influence on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Dithiolo Moiety | Potential interaction with biological targets |
| Quinoline Backbone | Known for antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
